molecular formula C15H15Cl2N5O B6421212 2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol CAS No. 890896-32-9

2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol

Cat. No. B6421212
CAS RN: 890896-32-9
M. Wt: 352.2 g/mol
InChI Key: VNOZEAKKEWJJMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for the compound involves the reaction of a pyrazolo[3,4-d]pyrimidine derivative with a chloroalkane followed by a coupling reaction with an amine derivative. The resulting intermediate is then subjected to reduction and acylation reactions to yield the final product.


Molecular Structure Analysis

The molecular structure of “2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol” is complex, with a molecular weight of 352.2 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol” include acylation, alkylation, and reduction.

Mechanism of Action

Target of Action

The primary target of the compound “2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol” is currently unknown. The compound belongs to the class of pyrimidine derivatives, which are known to have diverse biological activities . .

Mode of Action

Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Pyrimidine derivatives can interact with various biological targets, leading to a range of effects. The exact interaction would depend on the specific target and the compound’s chemical structure .

Biochemical Pathways

Pyrimidine derivatives can influence a variety of biochemical pathways depending on their specific targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Pyrimidine derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

properties

IUPAC Name

2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O/c1-2-9(7-23)21-14-11-6-20-22(15(11)19-8-18-14)10-3-4-12(16)13(17)5-10/h3-6,8-9,23H,2,7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOZEAKKEWJJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol

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